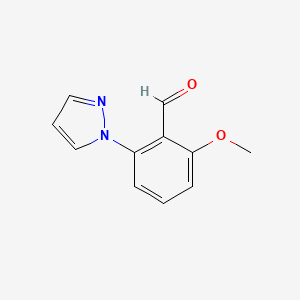

2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde

Description

Significance of Benzaldehyde (B42025) and Pyrazole (B372694) Moieties in Contemporary Organic Chemistry Research

The benzaldehyde and pyrazole moieties are cornerstones of modern organic and medicinal chemistry, each contributing unique and valuable properties to molecular design and function.

Benzaldehyde , the simplest aromatic aldehyde, is a versatile precursor and building block in organic synthesis. fiveable.me Its characteristic almond-like fragrance makes it a staple in the flavor and fragrance industries. chemicalbull.com Beyond its sensory appeal, benzaldehyde's reactivity is central to its importance. The aldehyde functional group readily participates in a wide array of chemical reactions, including nucleophilic additions and condensation reactions, making it a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. fiveable.mechemicalbull.comsprchemical.com It serves as a starting material for numerous compounds, including benzyl (B1604629) alcohol, resins, and various heterocyclic systems. chemicalbull.comwisdomlib.org

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery. ingentaconnect.com This structure is a key component in numerous FDA-approved drugs, demonstrating its therapeutic potential. mdpi.com Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidepressant properties. nih.govmdpi.comresearchgate.net This wide-ranging bioactivity is attributed to the pyrazole ring's ability to interact with various biological targets through hydrogen bonding, metal coordination, and other non-covalent interactions. ingentaconnect.com Its applications extend beyond medicine into agrochemicals and materials science, where pyrazole derivatives are used as pesticides, herbicides, and luminescent compounds. globalresearchonline.netnumberanalytics.com

Overview of the Unique Structural Features and Academic Research Interest in 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde and its Analogs

The compound This compound possesses a distinct molecular architecture that makes it a subject of significant academic interest. The key feature is the ortho-substitution on the benzaldehyde ring with both a methoxy (B1213986) group and a pyrazol-1-yl group. This specific arrangement imparts several unique characteristics:

Stereoelectronic Effects: The presence of two substituents flanking the aldehyde group creates a sterically hindered environment. This can influence the reactivity of the carbonyl group, potentially leading to higher selectivity in certain chemical transformations. Electronically, the methoxy group is electron-donating, while the pyrazole ring has distinct electronic properties that can modulate the reactivity of the aromatic ring and the aldehyde.

Conformational Rigidity: The ortho-substitution restricts the rotation around the bonds connecting the substituents to the benzene (B151609) ring, leading to a more defined three-dimensional structure. This conformational constraint is a valuable attribute in the design of ligands for catalysis and molecules intended for specific biological receptors.

Chelating Potential: The nitrogen atoms of the pyrazole ring and the oxygen atom of the aldehyde or methoxy group can act as a multidentate ligand, capable of coordinating with metal ions. This feature makes the scaffold attractive for developing novel catalysts and metal-based sensors.

Academic research interest in this compound and its analogs is driven by its potential as a versatile building block. The aldehyde serves as a synthetic handle for constructing more complex molecular frameworks through reactions like the Vilsmeier-Haack reaction or multicomponent reactions. researchgate.netmdpi.com Researchers are exploring these derivatives for the synthesis of novel heterocyclic systems, pharmacologically active agents, and advanced materials. The combination of the proven biological relevance of the pyrazole moiety and the synthetic versatility of the substituted benzaldehyde core makes this class of compounds a rich area for chemical exploration. globalresearchonline.netresearchgate.net

Current Research Trajectories and Emerging Opportunities for This Class of Chemical Compounds

The research landscape for pyrazole-benzaldehyde derivatives is vibrant, with several key trajectories shaping its future. Current efforts are largely focused on leveraging the unique structural features of these compounds for applications in medicinal chemistry, materials science, and catalysis.

Current Research Trajectories:

Efficient Synthetic Methodologies: A significant area of research involves the development of novel, efficient, and environmentally friendly methods for synthesizing substituted pyrazoles. Multicomponent reactions (MCRs) are particularly popular as they allow for the rapid construction of complex molecules from simple starting materials in a single step. mdpi.comnih.gov

Medicinal Chemistry: The primary focus remains the discovery of new therapeutic agents. Scientists are designing and synthesizing libraries of pyrazole-containing compounds to screen for a wide range of biological activities. ingentaconnect.comresearchgate.net Current studies are exploring their potential as inhibitors of specific enzymes like kinases, which are implicated in diseases such as cancer. mdpi.com

Development of Functional Materials: The photophysical properties of some pyrazole derivatives make them candidates for use in materials science, for example, as fluorescent probes or in the development of organic light-emitting diodes (OLEDs). globalresearchonline.net

Emerging Opportunities:

Rational Drug Design: With a deeper understanding of structure-activity relationships (SAR), there is a significant opportunity to rationally design pyrazole analogs with enhanced potency and selectivity for specific biological targets, potentially leading to drugs with fewer side effects. nih.gov

Catalysis: The chelating properties of compounds like this compound present an opportunity to develop novel, highly efficient catalysts for a variety of organic transformations.

Bio-orthogonal Chemistry: The unique reactivity of the aldehyde group could be exploited in bio-orthogonal chemistry for labeling and imaging biomolecules in living systems.

Sustainable Chemistry: The development of syntheses using green solvents, catalysts, and energy sources for this class of compounds is an emerging area that aligns with the broader goals of sustainable chemical manufacturing. researchgate.net

The continued exploration of pyrazole-benzaldehyde derivatives is poised to yield significant advancements across multiple scientific disciplines, from the development of life-saving medicines to the creation of next-generation materials. nih.gov

Research Findings on Pyrazole Derivatives

The following table summarizes the diverse biological activities reported for various pyrazole-containing compounds, underscoring the therapeutic potential of this chemical class.

| Compound Class | Reported Biological Activity | Significance | References |

| General Pyrazole Derivatives | Anti-inflammatory, Analgesic, Antipyretic | Core activities leading to drugs like Celecoxib and Phenylbutazone. | nih.gov, mdpi.com, ingentaconnect.com |

| Substituted Pyrazoles | Antimicrobial (antibacterial and antifungal) | Potential to address growing antibiotic resistance. | mdpi.com, allresearchjournal.com |

| Fused Pyrazole Systems | Anticancer / Antitumor | Important scaffold for developing new oncology drugs. | semanticscholar.org, researchgate.net |

| Pyrazole-Thiazolidinone Hybrids | Antibacterial against E. coli and P. aeruginosa | Hybrid molecules showing promise against Gram-negative bacteria. | |

| Benzofuran-Pyrazole Derivatives | Antinociceptive (Pain Inhibition) | Potential for developing novel non-opioid pain relievers. | nih.gov |

| N-Arylpyrazoles | Antidepressant, Antiviral, Antihistaminic | Demonstrates the wide therapeutic window of the pyrazole core. | nih.gov, orientjchem.org |

| Pyrazole Analogs | Enzyme Inhibition (e.g., Kinases, COX) | Targeted therapy approaches for cancer and inflammatory diseases. | ingentaconnect.com, mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-5-2-4-10(9(11)8-14)13-7-3-6-12-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOQJGLLZXZNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C=O)N2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methoxy 6 1h Pyrazol 1 Yl Benzaldehyde and Its Derivatives

Retrosynthetic Analysis of the 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde Scaffold

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, readily available starting materials. amazonaws.com For this compound, two primary disconnections are logical. The most prominent disconnection is the C-N bond between the pyrazole (B372694) and the phenyl ring. This suggests a reaction between a pyrazole nucleophile and a substituted benzene (B151609) electrophile, such as 2-fluoro-6-methoxybenzaldehyde (B118475) or a similar precursor. This approach falls under the category of nucleophilic aromatic substitution or, more commonly, transition-metal-catalyzed cross-coupling.

A second approach involves disconnecting the pyrazole ring itself, which leads back to a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. amazonaws.com This strategy would necessitate having the 2-methoxybenzaldehyde (B41997) moiety already attached to the 1,3-dicarbonyl precursor, which would then undergo cyclization with hydrazine to form the pyrazole ring.

Classical Reaction Pathways for Pyrazole-Benzaldehyde Ring System Construction

The most fundamental and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.orgnih.gov To synthesize the target molecule, this would involve a precursor such as (2-formyl-3-methoxyphenyl)malondialdehyde reacting with hydrazine. However, a more practical approach often involves the in-situ generation of the 1,3-dicarbonyl equivalent. mdpi.com For instance, reacting a ketone with an acid chloride can form the necessary 1,3-diketone, which is then immediately treated with hydrazine in a one-pot synthesis to yield the pyrazole. mdpi.com The reaction conditions, particularly the solvent, can influence the regioselectivity of the reaction, with aprotic dipolar solvents sometimes offering better results than traditional protic solvents like ethanol (B145695). nih.gov

| Precursor Type | Reagent | General Conditions | Outcome |

| 1,3-Diketone | Hydrazine | Acid or base catalysis, often in ethanol | Pyrazole ring formation |

| α,β-Unsaturated Ketone | Hydrazine | Microwave irradiation, solvent-free | Pyrazole ring formation mdpi.com |

| Ketone + Acid Chloride | Hydrazine | One-pot, in-situ diketone formation | Pyrazole ring formation mdpi.com |

This table summarizes common cyclocondensation strategies for pyrazole synthesis.

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds. The Buchwald-Hartwig amination is a premier method for this transformation, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands to couple an amine (pyrazole) with an aryl halide or triflate. wikipedia.orgrsc.org

In the context of synthesizing this compound, this reaction would involve coupling pyrazole with a suitably substituted benzene ring, such as 2-bromo-6-methoxybenzaldehyde (B135689) or 2-iodo-6-methoxybenzaldehyde. The choice of ligand is crucial for reaction efficiency, especially with sterically hindered substrates. acs.orgresearchgate.netorganic-chemistry.org Ligands like tBuBrettPhos have been shown to be effective for coupling pyrazole derivatives with ortho-substituted aryl triflates, achieving high yields. acs.orgorganic-chemistry.org

Another well-established method is the Ullmann condensation, which typically uses a copper catalyst. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and polar solvents), modern protocols have been developed that use soluble copper catalysts with ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.com This method can be an effective alternative to palladium-catalyzed pathways for N-arylation of pyrazoles. researchgate.net

| Reaction Name | Catalyst System | Substrates | Key Features |

| Buchwald-Hartwig Amination | Pd(dba)₂ / Phosphine Ligand (e.g., tBuBrettPhos) | Pyrazole + Aryl Halide/Triflate | High functional group tolerance, mild conditions. wikipedia.orgnih.gov |

| Ullmann Condensation | CuI / Ligand (e.g., pyrazole-based) | Pyrazole + Aryl Halide | Often requires higher temperatures but is a robust alternative. wikipedia.orgmdpi.com |

This table compares prominent cross-coupling reactions for forming the aryl-pyrazole bond.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. nih.gov They are valued for their atom economy, simplicity, and ability to rapidly build molecular diversity. nih.govnih.gov For pyrazole synthesis, MCRs can assemble the core structure in one pot from simple building blocks. mdpi.com

Grignard reagents are powerful carbon-based nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.com Their application in the synthesis of the target molecule could involve the formation of the benzaldehyde (B42025) group on a pre-formed 1-arylpyrazole ring. For instance, a Grignard reagent could be prepared from a halogenated 1-(2-methoxyphenyl)pyrazole. This organometallic intermediate could then react with an electrophilic formylating agent, such as ethyl orthoformate, to introduce the aldehyde functionality. sci-hub.semdma.ch

This approach, known as the Bodroux-Tschitschibabin aldehyde synthesis, involves the reaction of the Grignard reagent with the orthoformate to produce a diethyl acetal, which is subsequently hydrolyzed with acid to yield the final aldehyde. mdma.ch It is crucial to protect any functional groups that are incompatible with the highly basic nature of Grignard reagents. masterorganicchemistry.comgoogle.com

Advanced Synthetic Techniques and Green Chemistry Considerations

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.gov For pyrazole synthesis, several green strategies have been developed.

Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times and improving yields for reactions like cyclocondensations. nih.govresearchgate.net Solvent-free, or solid-state, reactions represent another green approach. For example, the synthesis of N-acyl pyrazoles has been successfully carried out using a ball mill, which provides mechanical energy to drive the reaction without the need for a solvent. rsc.org

The use of recyclable catalysts, such as nanoparticles or catalysts supported on solid matrices, is also a key aspect of green chemistry. frontiersin.org For instance, cobalt oxide nanoparticles have been used to catalyze MCRs for pyrazole synthesis. frontiersin.org Additionally, employing environmentally benign solvents like water or developing solvent-free protocols are central to making these syntheses more sustainable. nih.govnih.gov These advanced techniques not only improve the environmental footprint of the synthesis but can also lead to more efficient and cost-effective production of the target compounds. nih.govmdpi.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govchemicaljournals.com This technology is particularly advantageous in the synthesis of heterocyclic compounds like pyrazoles.

The application of microwave irradiation in pyrazole synthesis significantly reduces reaction times from hours to minutes. For instance, the condensation of β-dicarbonyl compounds with hydrazines, a common route to pyrazoles, can be completed in a fraction of the time under microwave heating. chemicaljournals.comdergipark.org.tr In one study, the synthesis of 3-methyl-1-phenyl-5-pyrazolone from ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) was achieved in just 10 minutes using microwave irradiation, a substantial improvement over conventional methods. chemicaljournals.com Another report demonstrated the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles with yields of 82-96% in only 4 minutes under microwave conditions at 70°C. dergipark.org.tr

The efficiency of MAOS is often enhanced when combined with green solvents or solvent-free conditions. dergipark.org.tr For example, a one-pot synthesis of novel pyrazole derivatives was achieved by irradiating a mixture of substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine in water at room temperature for 20 minutes. dergipark.org.tr This approach not only accelerates the reaction but also aligns with the principles of green chemistry by using a benign solvent.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazole Derivatives

| Entry | Reactants | Method | Reaction Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Ethyl acetoacetate, Phenylhydrazine | Conventional | Reflux | Several hours | Lower | chemicaljournals.com |

| 2 | Ethyl acetoacetate, Phenylhydrazine | Microwave | 280 W | 10 min | Not specified | chemicaljournals.com |

| 3 | Hydrazones, 5-arylidene-2-arylimino-4-thiazolidinones | Conventional | Not specified | Longer | Lower | dergipark.org.tr |

| 4 | Hydrazones, 5-arylidene-2-arylimino-4-thiazolidinones | Microwave | 140°C | 20 min | Not specified | dergipark.org.tr |

| 5 | 2-chloroquinoline-3-carbaldehyde, 2,4-dinitrophenylhydrazine | Conventional | Ethanol reflux | Longer | Lower | dergipark.org.tr |

| 6 | 2-chloroquinoline-3-carbaldehyde, 2,4-dinitrophenylhydrazine | Microwave | Water, 1000 W | 2-5 min | Not specified | dergipark.org.tr |

| 7 | Substituted benzaldehyde, ethyl 3-oxobutanoate, phenylhydrazine | Microwave | Water, RT | 20 min | Not specified | dergipark.org.tr |

Transition Metal-Free Catalysis in Heterocyclic Synthesis

While transition-metal catalysis is a cornerstone of modern organic synthesis, the development of metal-free alternatives is gaining traction due to concerns about cost, toxicity, and metal contamination in final products, particularly in pharmaceuticals. For the synthesis of pyrazole-containing heterocycles, several effective transition-metal-free strategies have been developed.

One notable approach involves cascade reactions that construct the heterocyclic core in a single operation from simple starting materials. For instance, a series of functionalized aromatic heterocyclic compounds with pyrazole cores have been synthesized through a metal-free dehydrogenative process that generates benzaldehydes in situ. researchgate.netacs.orgnih.gov These aldehydes then react with other components like acetophenone (B1666503) and pyrazole amine to form the final products through processes such as electrocyclization and intramolecular C-N bond formation. researchgate.netacs.orgnih.gov

Another metal- and catalyst-free method describes the synthesis of pyrazole-tethered thioamides and amides. beilstein-journals.org This protocol utilizes a three-component reaction of diverse pyrazole carbaldehydes, secondary amines, and elemental sulfur. beilstein-journals.org The advantages of this method include its broad substrate scope, operational simplicity, and the absence of metal catalysts, making it an environmentally friendly and atom-economical process. beilstein-journals.org Such methods, which often rely on the intrinsic reactivity of the substrates under specific conditions (e.g., elevated temperatures), offer a greener pathway to complex heterocyclic structures. researchgate.net

The development of these transition-metal-free methods offers significant advantages, including milder and more energy-efficient conditions, operational simplicity, and environmental friendliness, which are highly desirable in modern chemical synthesis. acs.org

Sustainable Solvent Systems and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents constitute a major portion of the waste generated. mdpi.com Green chemistry principles advocate for the use of sustainable solvents that are non-toxic, readily available, and biodegradable. mdpi.comnumberanalytics.comnumberanalytics.com

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.comnumberanalytics.com Although the poor solubility of many organic compounds in water can be a limitation, hydrophobic effects can sometimes enhance reaction rates. mdpi.com The synthesis of pyrazoles and other nitrogen-containing heterocycles has been successfully performed in water, often with improved yields and selectivity. mdpi.comnumberanalytics.com

Other sustainable solvent systems include:

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature and possess unique properties like low volatility, high thermal stability, and tunable physicochemical properties. numberanalytics.comnumberanalytics.com Their ability to dissolve a wide range of organic and inorganic compounds makes them versatile reaction media. The synthesis of pyrazoles has been achieved using microwave-assisted protocols in ionic liquids. numberanalytics.com

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They share many of the advantageous properties of ILs but are often cheaper and more biodegradable. numberanalytics.comnumberanalytics.com

Polyethylene Glycols (PEGs): These are non-toxic and biodegradable polymers that can serve as effective reaction media. mdpi.commonash.edu In some cases, PEG can also act as a catalyst. monash.edu

Bio-derived Solvents: Solvents derived from renewable resources, such as glycerol, ethyl lactate, and gluconic acid, are gaining importance. mdpi.commonash.edu These solvents are often biodegradable and have a lower environmental footprint than traditional organic solvents. monash.edu

The combination of these green solvents with energy-efficient techniques like microwave irradiation represents a powerful strategy for developing sustainable synthetic protocols for heterocyclic compounds. numberanalytics.commonash.edu

Table 2: Examples of Green Solvents in Heterocyclic Synthesis

| Solvent Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Media | Water | Abundant, non-toxic, non-flammable, low cost | mdpi.comnumberanalytics.com |

| Ionic Liquids (ILs) | 1-butyl-3-methylimidazolium tetrafluoroborate | Low volatility, high thermal stability, tunable properties | numberanalytics.comnumberanalytics.com |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea | Low cost, biodegradable, similar properties to ILs | numberanalytics.comnumberanalytics.com |

| Liquid Polymers | Polyethylene Glycol (PEG) | Non-toxic, biodegradable, can act as a catalyst | mdpi.commonash.edu |

| Bio-derived Solvents | Glycerol, Ethyl lactate, Gluconic acid | Renewable source, biodegradable, low toxicity | mdpi.commonash.edu |

Regioselective and Stereoselective Synthesis of Substituted this compound Analogs

The biological activity and material properties of pyrazole derivatives are highly dependent on the substitution pattern on the pyrazole ring. Therefore, controlling the regioselectivity of the synthesis is of paramount importance for creating specific, highly functionalized analogs.

The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two possible regioisomers. The regiochemical outcome is influenced by factors such as the nature of the substituents, the reaction conditions (pH, solvent, temperature), and the catalyst used. For example, a facile synthetic route to either 3- or 5-fluoroalkyl-substituted pyrazoles has been developed from fluoroalkyl ynones and binucleophiles, allowing for multigram scale synthesis of specific isomers. acs.org

Strategies to achieve high regioselectivity include:

Careful selection of starting materials: Using precursors where the electronic or steric properties of the substituents direct the cyclization to the desired product.

Optimization of reaction conditions: Adjusting the pH can protonate specific sites on the hydrazine or dicarbonyl compound, influencing the initial nucleophilic attack and subsequent cyclization pathway.

Use of protecting groups: Temporarily blocking one reactive site to force the reaction to proceed at another, followed by deprotection to yield the desired regioisomer.

Catalyst control: Specific catalysts can favor the formation of one isomer over another.

Novel cycloaddition reactions: A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been shown to produce polysubstituted pyrazoles with excellent regioselectivity under mild conditions. acs.org

The development of regioselective methods is crucial for the efficient synthesis of complex molecules and for building libraries of compounds with diverse substitution patterns for structure-activity relationship (SAR) studies. nih.govbeilstein-journals.org

Process Optimization and Scale-Up Investigations

The transition of a synthetic route from laboratory-scale to industrial production requires careful process optimization and scale-up investigations. The goal is to develop a process that is safe, cost-effective, robust, and environmentally sustainable.

Key considerations for process optimization include:

Reaction Concentration: Increasing the concentration of reactants can improve throughput but may also lead to issues with heat transfer, mixing, and solubility.

Temperature and Pressure Control: Precise control over these parameters is crucial for ensuring consistent product quality and preventing runaway reactions, especially on a large scale.

Reagent Addition Rate: The rate of addition of reagents can affect selectivity and impurity profiles.

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification is critical. This may involve replacing chromatographic purification with crystallization or extraction.

Safety Assessment: A thorough evaluation of potential hazards, such as exothermic reactions or the handling of toxic reagents, is essential.

While many modern synthetic methods, such as those employing microwave assistance or transition-metal-free catalysis, demonstrate scalability to the gram-scale, further studies are often needed to address the challenges of large-scale production. acs.org The development of continuous flow processes is an increasingly attractive alternative to batch production for scaling up the synthesis of fine chemicals and pharmaceuticals, as it can offer better control over reaction parameters and improved safety.

Chemical Reactivity and Derivatization Studies of 2 Methoxy 6 1h Pyrazol 1 Yl Benzaldehyde

Aldehyde Functional Group Transformations

The aldehyde group is a versatile functional handle, prone to a variety of transformations such as oxidation, reduction, and condensation reactions.

The aldehyde functional group in 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde is expected to be readily oxidized to the corresponding carboxylic acid, yielding 2-methoxy-6-(1H-pyrazol-1-yl)benzoic acid. This transformation is a common and high-yielding reaction in organic synthesis.

Expected Reaction Scheme:

Starting Material: this compound

Product: 2-methoxy-6-(1H-pyrazol-1-yl)benzoic acid

Reaction Type: Oxidation

A variety of oxidizing agents can be employed for this purpose, ranging from mild to strong. The choice of reagent can be influenced by the presence of other functional groups in the molecule, although the pyrazole (B372694) and methoxy (B1213986) groups are generally stable to many common oxidants.

Table 1: Representative Oxidation Conditions for Conversion to Carboxylic Acid

| Oxidizing Agent | Typical Solvent(s) | Typical Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Acetone, Water, Acetic Acid | Room temperature to reflux |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone | 0 °C to room temperature |

| Pinnick Oxidation (NaClO₂ with a scavenger) | t-Butanol, Water | Room temperature |

Product Characterization: The resulting 2-methoxy-6-(1H-pyrazol-1-yl)benzoic acid would be characterized using standard spectroscopic techniques.

¹H NMR: Disappearance of the aldehyde proton signal (typically around 9.5-10.5 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm).

¹³C NMR: Disappearance of the aldehyde carbonyl carbon signal (~190 ppm) and appearance of a carboxylic acid carbonyl signal (~165-185 ppm).

IR Spectroscopy: Disappearance of the aldehyde C-H stretch (~2720 and ~2820 cm⁻¹) and appearance of a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹) along with a shift in the C=O stretch.

Mass Spectrometry: An increase in the molecular weight corresponding to the addition of one oxygen atom.

The aldehyde can be selectively reduced to a primary alcohol, (2-methoxy-6-(1H-pyrazol-1-yl)phenyl)methanol. This is a fundamental transformation that converts the electrophilic carbonyl carbon into a nucleophilic alcohol.

Expected Reaction Scheme:

Starting Material: this compound

Product: (2-methoxy-6-(1H-pyrazol-1-yl)phenyl)methanol

Reaction Type: Reduction

Hydride reagents are most commonly used for this transformation. The choice of reagent allows for high selectivity, leaving other functional groups like the aromatic rings and the methoxy ether intact.

Table 2: Representative Reduction Conditions for Conversion to Alcohol

| Reducing Agent | Typical Solvent(s) | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | 0 °C to room temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to room temperature (requires anhydrous conditions) |

Product Characterization: The structure of the resulting alcohol would be confirmed by:

¹H NMR: Disappearance of the aldehyde proton signal and the appearance of a new signal for the benzylic CH₂ group (typically a singlet or doublet around 4.5-5.5 ppm) and a signal for the hydroxyl proton (variable shift, can be a broad singlet).

¹³C NMR: Disappearance of the aldehyde carbonyl signal and the appearance of a signal for the benzylic carbon (around 60-70 ppm).

IR Spectroscopy: Disappearance of the carbonyl (C=O) stretch (around 1700 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹).

Mass Spectrometry: An increase in the molecular weight corresponding to the addition of two hydrogen atoms.

This compound is an ideal substrate for condensation reactions with primary amines to form Schiff bases (imines). jetir.org This reaction is fundamental in the synthesis of ligands for coordination chemistry and in the construction of various pharmacologically active molecules. nih.gov

Expected Reaction Scheme:

Starting Material: this compound + Primary Amine (R-NH₂)

Product: N-((2-methoxy-6-(1H-pyrazol-1-yl)phenyl)methylene)-R-amine

Reaction Type: Condensation (Imine Formation)

The reaction typically proceeds by refluxing the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step.

Table 3: Representative Conditions for Schiff Base Formation

| Amine Reactant | Solvent | Catalyst (optional) |

|---|---|---|

| Aniline derivatives | Ethanol, Methanol | Acetic Acid |

| Alkylamines | Toluene, Dichloromethane | p-Toluenesulfonic acid |

Product Characterization: The formation of the imine is confirmed by the following spectroscopic changes:

¹H NMR: Disappearance of the aldehyde proton signal and the appearance of a new signal for the imine C-H proton (azomethine proton), typically in the range of 8.0-9.0 ppm.

¹³C NMR: Disappearance of the aldehyde carbonyl carbon and the appearance of the imine carbon signal (around 150-165 ppm).

IR Spectroscopy: Disappearance of the aldehyde C=O stretch and the primary amine N-H stretches, and the appearance of a new C=N stretch (around 1600-1650 cm⁻¹).

Pyrazole Ring Functionalization and Structural Modifications

The pyrazole ring itself is an aromatic heterocycle and can undergo electrophilic substitution, although its reactivity is influenced by the two nitrogen atoms. nih.govnih.gov The N1 nitrogen is already substituted by the benzaldehyde (B42025) moiety. The pyridine-like nitrogen at position 2 deactivates the adjacent C3 and C5 positions towards electrophilic attack. The C4 position is the most electron-rich and, therefore, the most likely site for electrophilic substitution. researchgate.net

Common functionalization reactions would include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen at the C4 position.

Nitration: Using nitric acid in sulfuric acid, though conditions would need to be carefully controlled to avoid oxidation of the aldehyde.

Formylation: The Vilsmeier-Haack reaction (using POCl₃ and DMF) could potentially introduce a second aldehyde group at the C4 position. hilarispublisher.com

Benzene (B151609) Ring Substitution Chemistry

The benzene ring is substituted with three groups: an aldehyde (-CHO), a methoxy group (-OCH₃), and a pyrazol-1-yl group. The directing effects of these substituents must be considered for any further electrophilic aromatic substitution reactions. msu.edu

Methoxy group (-OCH₃): A strong activating group and is ortho, para-directing.

Aldehyde group (-CHO): A strong deactivating group and is meta-directing.

Pyrazol-1-yl group: Generally considered a deactivating group via induction but can direct ortho, para due to lone pair donation from the nitrogen.

Given the positions on the ring (1-pyrazolyl, 2-methoxy, 6-aldehyde), the positions available for substitution are C3, C4, and C5. The powerful ortho, para-directing influence of the methoxy group at C2 would strongly direct incoming electrophiles to the C3 and C5 positions. The C4 position is para to the deactivating pyrazolyl group and meta to both the aldehyde and methoxy groups, making it less favorable for substitution. The C5 position is ortho to the deactivating aldehyde but para to the activating methoxy group, making it a likely site for substitution. Therefore, electrophilic substitution would be expected to occur primarily at position C5.

Mechanistic Investigations of Key Synthetic and Transformation Pathways

While no specific mechanistic studies for this compound have been found, the mechanisms for its principal reactions are well-established in organic chemistry.

Oxidation to Carboxylic Acid: The mechanism depends on the oxidant. For example, with KMnO₄, it involves the formation of a manganate (B1198562) ester at the aldehyde C-H bond, which then collapses to form the carboxylate. The Pinnick oxidation proceeds via the formation of chlorous acid, which adds to the aldehyde to form a hemiacetal-like intermediate that subsequently eliminates HClO to give the carboxylic acid.

Reduction to Alcohol: This typically involves the nucleophilic attack of a hydride ion (from NaBH₄ or LiAlH₄) on the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated during workup to yield the final alcohol.

Schiff Base Formation: This is a two-step acid-catalyzed mechanism. First, the amine nitrogen acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate. mdpi.com In the second step, the hydroxyl group of the hemiaminal is protonated by the acid catalyst, turning it into a good leaving group (water). Subsequent elimination of water and formation of the C=N double bond yields the imine. jetir.org

Coordination Chemistry and Metal Complex Formation with 2 Methoxy 6 1h Pyrazol 1 Yl Benzaldehyde As a Ligand

Ligand Design Principles and Chelation Modes

2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde is an N,O-bidentate ligand, featuring a pyrazole (B372694) ring and a benzaldehyde (B42025) moiety. The design of this ligand incorporates key principles that make it an effective chelating agent for a variety of metal ions. The nitrogen atom of the pyrazole ring and the oxygen atom of the aldehyde group are strategically positioned to form a stable five-membered chelate ring upon coordination to a metal center. This chelation enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect.

The coordination of this compound to a metal ion typically occurs through the lone pair of electrons on the sp2-hybridized nitrogen atom of the pyrazole ring and the lone pair of electrons on the oxygen atom of the carbonyl group. The methoxy (B1213986) group at the 2-position of the benzaldehyde ring can influence the electronic properties of the ligand through its electron-donating inductive effect, which can, in turn, affect the stability and reactivity of the metal complexes. The steric hindrance provided by the substituents on the pyrazole and benzene (B151609) rings can also be fine-tuned to control the coordination geometry around the metal center. researchgate.net

Synthesis of Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Mn(II), Zn(II), Cd(II), Fe(II))

The synthesis of transition metal complexes with this compound is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. The general synthetic procedure involves dissolving the ligand and the metal salt (e.g., chloride, acetate, or sulfate (B86663) salts of Co(II), Ni(II), Cu(II), Mn(II), Zn(II), Cd(II), and Fe(II)) in a solvent like ethanol (B145695) or methanol. scispace.comresearchgate.net The reaction mixture is then refluxed for a specific period, during which the metal complex precipitates out of the solution. The resulting solid is then filtered, washed with the solvent to remove any unreacted starting materials, and dried.

The stoichiometry of the reaction is crucial in determining the final product. Typically, a 1:2 metal-to-ligand molar ratio is employed to synthesize complexes with the general formula [M(L)2], where 'M' is the metal ion and 'L' is the deprotonated form of the ligand. researchgate.nettsijournals.com The choice of the metal salt and the reaction conditions, such as temperature and pH, can also influence the coordination number and geometry of the resulting complex. researchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with Pyrazole-based Ligands

| Metal Ion | General Formula | Molar Ratio (M:L) | Solvent | Reference |

| Cu(II) | [Cu(L)2] | 1:2 | Ethanol | scispace.com |

| Co(II) | [Co(L)2] | 1:2 | Ethanol | scispace.com |

| Ni(II) | [Ni(L)2] | 1:2 | Methanol | tsijournals.com |

| Mn(II) | [Mn(L)2] | 1:2 | Methanol | tsijournals.com |

| Fe(II) | [Fe(L)2] | 1:2 | Methanol | tsijournals.com |

| Zn(II) | [Zn(L)2] | 1:2 | Ethanol | researchgate.net |

| Cd(II) | [Cd(L)2] | 1:2 | Ethanol | researchgate.net |

Note: 'L' represents a substituted pyrazole aldehyde-based ligand.

Structural Characterization of Metal Complexes via Single-Crystal X-ray Diffraction and Advanced Spectroscopic Techniques

In addition to X-ray crystallography, a suite of advanced spectroscopic techniques is employed to characterize these complexes in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. A noticeable shift in the stretching frequency of the C=O (carbonyl) and C=N (pyrazole) bands to lower wavenumbers upon complexation is indicative of the involvement of these groups in bonding with the metal. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide insights into their electronic structure and geometry. The appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion, can help in assigning the coordination geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic complexes (e.g., Zn(II) and Cd(II)) in solution. nih.gov Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation provide evidence for ligand binding.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their stoichiometry. nih.gov

Table 2: Spectroscopic Data for a Representative Metal Complex [Cu(L)2]

| Technique | Key Observation | Interpretation | Reference |

| IR (cm-1) | Shift of ν(C=O) from ~1680 to ~1650 | Coordination of the aldehyde oxygen to Cu(II) | nih.gov |

| Shift of ν(C=N) from ~1590 to ~1570 | Coordination of the pyrazole nitrogen to Cu(II) | ||

| UV-Vis (nm) | Broad band around 650-700 | d-d transition, suggestive of a distorted octahedral geometry | researchgate.net |

| Mass Spec (m/z) | Peak corresponding to [Cu(L)2]+ | Confirms the 1:2 metal-to-ligand stoichiometry | nih.gov |

Note: 'L' represents this compound. The values are illustrative and can vary depending on the specific complex.

Electronic and Geometric Properties of Coordination Compounds

The electronic and geometric properties of the coordination compounds formed with this compound are largely dictated by the nature of the central metal ion. Transition metals with partially filled d-orbitals, such as Co(II), Ni(II), and Cu(II), typically form colored complexes with distinct electronic spectra. The geometry of these complexes can range from four-coordinate (tetrahedral or square planar) to six-coordinate (octahedral). For example, Cu(II) complexes often exhibit a distorted octahedral geometry due to the Jahn-Teller effect. researchgate.net

Magnetic susceptibility measurements can be used to determine the number of unpaired electrons in the metal ion, which provides further information about its oxidation state and coordination environment. For instance, high-spin Co(II) complexes in an octahedral field will have three unpaired electrons, leading to a specific magnetic moment.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes containing pyrazole-based ligands have emerged as promising catalysts in a variety of organic transformations. researchgate.net The ability to fine-tune the steric and electronic properties of the ligand by introducing different substituents allows for the optimization of the catalytic activity and selectivity of the metal complex.

Complexes derived from this compound and similar ligands have shown potential in catalyzing carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. researchgate.net In these reactions, the metal complex acts as a catalyst to facilitate the cross-coupling of an organoboron compound with an organic halide. The pyrazole ligand plays a crucial role in stabilizing the active catalytic species and influencing the efficiency of the catalytic cycle. Furthermore, these complexes have been explored as catalysts in oxidation and hydrogenation reactions. researchgate.net The versatile coordination chemistry and the tunable nature of the pyrazole ligand framework make these metal complexes attractive candidates for the development of new and efficient homogeneous catalysts. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation and Tautomerism Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde in solution. Analysis of the ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques such as COSY and HSQC, allows for the precise assignment of all proton and carbon signals, confirming the connectivity of the methoxy (B1213986), pyrazolyl, and benzaldehyde (B42025) moieties.

In a typical ¹H NMR spectrum, the aldehydic proton is expected to resonate as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. The protons of the pyrazole (B372694) ring typically appear as distinct multiplets, while the aromatic protons of the benzaldehyde ring exhibit characteristic splitting patterns dependent on their substitution. The methoxy group protons are readily identified as a sharp singlet in the upfield region, usually around δ 3.8-4.0 ppm.

The ¹³C NMR spectrum provides further structural confirmation, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield chemical shift (around δ 190 ppm). The carbon atoms of the aromatic and pyrazole rings resonate in the region of δ 110-160 ppm, while the methoxy carbon is observed at approximately δ 55-60 ppm.

NMR spectroscopy is also a powerful technique for investigating the potential for tautomerism in heterocyclic compounds. While this compound is generally expected to exist predominantly in the depicted form, temperature-dependent NMR studies could reveal the presence of any dynamic equilibria with other tautomeric forms, although no significant tautomerism has been reported for this specific compound under standard conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde CH | 9.8 - 10.2 | 189 - 192 |

| Aromatic CH | 7.0 - 7.8 | 110 - 140 |

| Pyrazole CH | 6.4 - 7.9 | 105 - 142 |

| Methoxy CH₃ | 3.8 - 4.0 | 55 - 60 |

| Aromatic C-O | - | 158 - 162 |

| Aromatic C-N | - | 135 - 140 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound and to probe its molecular vibrations.

The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the range of 1680-1710 cm⁻¹. The presence of the methoxy group is confirmed by C-O stretching vibrations, which usually appear between 1200 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to characteristic bands around 2720 and 2820 cm⁻¹. The vibrations of the pyrazole ring will contribute to a series of bands in the fingerprint region (below 1600 cm⁻¹), corresponding to C=N and C=C stretching, as well as ring breathing modes.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the symmetric stretching of the pyrazole ring are often more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretching | 1680 - 1710 |

| Aldehyde C-H | Stretching | 2720, 2820 |

| Aromatic C-H | Stretching | > 3000 |

| Methoxy C-O | Stretching | 1200 - 1300 |

| Pyrazole C=N | Stretching | 1500 - 1600 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The UV-Vis spectrum arises from the absorption of electromagnetic radiation, which promotes electrons from the ground state to higher energy excited states.

The spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic benzaldehyde and pyrazole ring systems. These are generally observed in the shorter wavelength region of the UV spectrum.

The n → π* transition, which is of lower intensity, involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition is typically observed at longer wavelengths compared to the π → π* transitions. The position and intensity of these absorption bands can be influenced by the solvent polarity.

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λ_max (nm) |

| π → π | Benzaldehyde, Pyrazole | 240 - 280 |

| n → π | Carbonyl group | 300 - 350 |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation pattern. The molecular formula of the compound is C₁₁H₁₀N₂O₂, with a monoisotopic mass of 202.07423 Da. uni.lu

In a typical mass spectrum, a molecular ion peak ([M]⁺) corresponding to this mass would be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation of the molecular ion under electron impact (EI) or other ionization methods provides valuable structural information. Plausible fragmentation pathways for this compound would involve the initial loss of small, stable molecules or radicals.

Key fragmentation steps could include the loss of a hydrogen atom ([M-H]⁺), the formyl radical ([M-CHO]⁺), or a methoxy radical ([M-OCH₃]⁺). Further fragmentation of the pyrazole ring can also occur. Analysis of these fragment ions allows for the reconstruction of the molecular structure and provides definitive confirmation of the compound's identity.

Table 4: Predicted m/z Values for Key Fragments of this compound

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₁₁H₁₁N₂O₂⁺ | 203.0815 |

| [M+Na]⁺ | C₁₁H₁₀N₂O₂Na⁺ | 225.0634 |

| [M]⁺ | C₁₁H₁₀N₂O₂⁺ | 202.0742 |

| [M-H]⁺ | C₁₁H₉N₂O₂⁺ | 201.0664 |

| [M-CHO]⁺ | C₁₀H₉N₂O₂⁺ | 173.0658 |

| [M-OCH₃]⁺ | C₁₀H₇N₂O⁺ | 171.0558 |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Decomposition Pathways and Thermal Stability Profiling

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and decomposition behavior of this compound.

TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram would reveal the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs. The analysis can also indicate the number of decomposition steps and the mass of the final residue.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve can identify phase transitions such as melting and boiling points, as well as exothermic or endothermic decomposition processes. For this compound, the DSC thermogram would show an endothermic peak corresponding to its melting point, followed by exothermic peaks at higher temperatures, indicating decomposition. These data are crucial for understanding the material's stability under thermal stress.

Applications in Advanced Materials Science and Photochemistry

Design and Synthesis of Photoactive and Luminescent Materials

The synthesis of novel organic luminescent materials is a dynamic field, with pyrazole (B372694) derivatives being recognized for their potential to form highly fluorescent and photostable compounds. While specific data for 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde is not extensively documented in dedicated studies, the principles for its design and synthesis as a photoactive material can be inferred from related research. The Vilsmeier-Haack reaction is a common method for synthesizing pyrazole-4-carbaldehydes, which are precursors to various luminescent derivatives. The combination of the pyrazole heterocycle with an aromatic aldehyde creates a conjugated system that is fundamental to the molecule's photophysical behavior. The methoxy (B1213986) substituent on the benzaldehyde (B42025) ring is expected to act as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor in its potential luminescence.

The absorption and emission properties of chromophores are dictated by their electronic structure. For molecules like this compound, electronic transitions, typically π→π* in nature, are responsible for the absorption of ultraviolet-visible light. The position of the absorption maximum (λmax) is influenced by the extent of the conjugated system and the nature of the substituents.

In related pyrazole-based dyes, absorption maxima can vary significantly based on the specific aromatic groups attached. For instance, some 3,5-diaryl-substituted pyrazoles exhibit absorption maxima in the range of 270-300 nm. The emission spectra of such compounds are generally observed at longer wavelengths than their absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides insight into the difference in geometry and electronic distribution between the ground and excited states. For many fluorescent pyrazole derivatives, emission occurs in the blue to green region of the visible spectrum. The specific absorption and emission bands for this compound would need to be experimentally determined to provide precise values.

Table 1: Illustrative Photophysical Properties of Related Pyrazole Derivatives This table presents generalized data from various pyrazole-based compounds to illustrate typical ranges and is not specific to this compound.

| Compound Type | Typical Absorption Max (λabs) | Typical Emission Max (λem) |

|---|---|---|

| Aryl-substituted Pyrazoles | 270 - 350 nm | 350 - 500 nm |

| Pyrazoline-BODIPY Hybrids | ~500 nm | ~515 nm |

Fluorescence Quantum Yield Investigations

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. Pyrazole derivatives have demonstrated a wide range of quantum yields, from weakly emissive to highly fluorescent with ΦF values approaching unity in some cases. For example, certain pyrazoline-BODIPY hybrids have shown quantum yields around 30%, while some pyrazolo[4,3-b]pyridine derivatives can exhibit quantum yields as high as 65% upon interaction with specific analytes. researchgate.net

The quantum yield of this compound would be influenced by factors that promote radiative decay (fluorescence) over non-radiative decay pathways (such as internal conversion or intersystem crossing). The rigidity of the molecular structure and the nature of the solvent environment play crucial roles. While unsubstituted pyrazole is non-fluorescent, appropriate substitution can lead to compounds with high quantum yields. escholarship.org The specific ΦF for this compound remains to be experimentally quantified.

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a characteristic feature of molecules with a significant difference in dipole moment between their ground and excited states. This phenomenon is common in compounds exhibiting intramolecular charge transfer (ICT). The methoxy and pyrazole groups in this compound could facilitate ICT upon photoexcitation, making it a candidate for solvatochromic studies.

In a typical case of positive solvatochromism, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a bathochromic (red) shift in the emission spectrum. This behavior has been observed in various pyrazole derivatives. escholarship.org A systematic study of the absorption and emission spectra of this compound in a range of solvents with varying polarity would be necessary to fully characterize its solvatochromic properties and quantify the change in dipole moment upon excitation.

Integration into Organic Electronic Devices and Chromophore Development

The development of novel chromophores is essential for advancing organic electronic devices such as organic light-emitting diodes (OLEDs). The core structure of this compound makes it a viable building block for larger, more complex chromophores. The aldehyde group provides a reactive site for further chemical modification, allowing for the extension of the conjugated system or the attachment of other functional moieties to tune its electronic and photophysical properties.

For instance, the aldehyde can undergo condensation reactions to form larger π-conjugated systems, which are essential for materials used in OLEDs. Pyrazole-based materials have been synthesized and characterized for their potential use in organic light-emitting devices, exhibiting high glass transition temperatures and high optical band gaps, which are desirable properties for stable and efficient device performance. The twisted structure that can arise from linking pyrazole with aromatic hydrocarbons can be beneficial in preventing aggregation-caused quenching in the solid state.

Supramolecular Assembly and Self-Organized Structures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. beilstein-journals.orgrsc.org The structure of this compound contains several features that can direct its self-assembly into ordered supramolecular architectures.

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov Hydrogen bonding is a powerful tool in crystal engineering for constructing robust and predictable supramolecular networks. rsc.org

The this compound molecule possesses potential hydrogen bond acceptors in the form of the nitrogen atoms of the pyrazole ring, the oxygen atom of the methoxy group, and the oxygen atom of the aldehyde group. While it lacks strong classical hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are known to play a significant role in the packing of organic crystals. rsc.orgucsb.edu In the crystal lattice, these interactions could guide the molecules to form specific one-, two-, or three-dimensional networks. For example, in the crystal structure of a related compound, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, weak C-H···N hydrogen bonds link the molecules into layers. nih.gov A detailed analysis of the crystal structure of this compound, once determined, would be necessary to fully elucidate its hydrogen bonding patterns and supramolecular assembly.

Based on a comprehensive search of available sources, there is currently no specific published research detailing the molecular recognition and sensing applications of the chemical compound this compound.

Therefore, it is not possible to provide thorough, informative, and scientifically accurate content for the requested section "7.3.2. Molecular Recognition and Sensing Applications" that strictly adheres to the provided outline and content inclusions, such as detailed research findings and data tables for this specific compound.

To maintain the quality and accuracy of the information and to strictly follow the user's instructions of focusing solely on "this compound," this section cannot be developed at this time. Future research may explore the potential of this compound in molecular recognition and sensing, at which point a detailed account could be written.

Future Directions and Emerging Research Opportunities

Development of Novel and More Sustainable Synthetic Routes

Current synthetic methodologies for pyrazole (B372694) derivatives often rely on traditional approaches that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future research should prioritize the development of novel and more sustainable synthetic routes to 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde. This includes exploring one-pot multicomponent reactions (MCRs), which offer inherent advantages in terms of atom economy and operational simplicity. mdpi.com The use of greener solvents, such as water or bio-based solvents, and energy-efficient techniques like microwave or ultrasound-assisted synthesis should be investigated. mdpi.com Furthermore, the exploration of catalytic systems, including transition metal catalysts or organocatalysts, could provide highly efficient and selective pathways to the target molecule, minimizing by-product formation.

Exploration of Unprecedented Reactivity Patterns and Functionalization Strategies

The reactivity of this compound is largely uncharted territory. The interplay between the electron-donating methoxy (B1213986) group, the electron-withdrawing pyrazole moiety, and the reactive aldehyde functionality is expected to give rise to unique chemical behavior. Future studies should focus on systematically exploring its reactivity in various organic transformations. For instance, the aldehyde group can serve as a handle for a wide range of reactions, including condensations, oxidations, reductions, and multicomponent reactions, to generate a library of novel derivatives. researchgate.net The aromatic backbone offers sites for electrophilic and nucleophilic substitution reactions, allowing for further molecular diversification. A particularly interesting avenue would be to investigate intramolecular reactions, where the proximity of the pyrazole and benzaldehyde (B42025) moieties could lead to the formation of novel fused heterocyclic systems.

Advanced Computational Approaches for Precise Structure-Property Relationship Elucidation

Computational chemistry offers a powerful toolkit for predicting and understanding the properties of molecules, thereby guiding experimental efforts. Advanced computational methods, such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure, molecular geometry, and spectroscopic properties of this compound. uaeu.ac.aenih.gov Such studies can provide valuable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. nih.gov For example, calculating the frontier molecular orbitals (HOMO and LUMO) can help predict its behavior in chemical reactions, while molecular electrostatic potential (MEP) maps can identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net These computational predictions can then be validated through experimental studies, creating a synergistic feedback loop that accelerates the discovery process.

Expanding Applications in Catalysis and Tailored Advanced Materials

The unique structural features of this compound make it a promising candidate for applications in catalysis and materials science. The pyrazole nitrogen atoms can act as coordination sites for metal ions, suggesting its potential as a ligand for the development of novel catalysts. These catalysts could find applications in a wide range of organic transformations, from cross-coupling reactions to asymmetric synthesis. In the realm of materials science, the aromatic nature of the molecule and its potential for functionalization open up possibilities for the design of novel organic materials with tailored electronic and photophysical properties. For instance, derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), sensors, or corrosion inhibitors. uaeu.ac.aenih.gov

Synergistic Experimental and Theoretical Research Methodologies

To unlock the full potential of this compound, a close integration of experimental and theoretical research methodologies is crucial. uaeu.ac.aenih.govresearchgate.net A synergistic approach, where computational predictions guide experimental design and experimental results validate and refine theoretical models, will be the most effective strategy. nih.govresearchgate.net For example, computational screening could be used to identify the most promising synthetic routes or to predict the properties of a range of virtual derivatives, allowing experimental efforts to be focused on the most promising candidates. uaeu.ac.ae Conversely, detailed experimental characterization of synthesized compounds will provide the necessary data to benchmark and improve the accuracy of computational models. This integrated approach will not only accelerate the pace of discovery but also lead to a deeper and more fundamental understanding of the structure-property-function relationships for this intriguing molecule.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde?

- Methodology :

- Nucleophilic substitution : React 2-fluoro-6-(1H-pyrazol-1-yl)benzaldehyde ( ) with methoxide ions in a polar aprotic solvent (e.g., DMF) under reflux (150°C, 20 hours) using K₂CO₃ as a base. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Purification : Extract the crude product with ethyl acetate, wash with NH₄Cl solution, dry over MgSO₄, and concentrate under reduced pressure. Further purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H NMR :

- Pyrazole protons: Doublets at δ ~7.5–8.5 ppm (J = 2.0 Hz, pyrazole C-H).

- Aldehyde proton: Singlet at δ ~10.0 ppm.

- Methoxy group: Singlet at δ ~3.8 ppm .

- FT-IR :

- Aldehyde C=O stretch: ~1700 cm⁻¹.

- Aromatic C-H and pyrazole ring vibrations: ~3100–3000 cm⁻¹ and 1600–1450 cm⁻¹, respectively .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound?

- Single-Crystal X-ray Diffraction (SCXRD) :

- Grow crystals via slow evaporation in ethyl acetate/hexane. Use SHELXL ( ) for structure refinement. Analyze dihedral angles between the benzaldehyde and pyrazole moieties to confirm planarity deviations (e.g., <10° for minimal steric strain) .

- Example : In related pyrazole-benzaldehyde derivatives, π-π stacking (centroid distance ~3.7 Å) and C–H···π interactions stabilize crystal packing, which can explain discrepancies between solution-state NMR and solid-state data .

Q. What strategies address contradictory catalytic activity data in oxidation studies involving this compound?

- Controlled Experiments :

- Reaction Conditions : Vary temperature (60–120°C), solvent (DMF vs. THF), and oxidant (e.g., Ce-MOFs in ) to identify optimal parameters. Monitor by GC-MS for conversion rates and byproduct profiles .

- Selectivity Analysis : Use ¹³C NMR to track aldehyde oxidation products (e.g., benzoic acid vs. retention of the pyrazole moiety). Adjust catalyst loading (e.g., 5–10 mol% Ce-MOF) to suppress over-oxidation .

Q. How can mechanistic insights into the biological activity of pyrazole-benzaldehyde derivatives be obtained?

- In Vitro Assays :

- Apoptosis Induction : Treat A549 lung cancer cells with 10–100 µM of the compound for 48 hours. Assess viability via MTT assay and apoptosis markers (e.g., caspase-3 activation) .

- Structure-Activity Relationship (SAR) : Modify the methoxy group (e.g., replace with Cl or NO₂) and compare IC₅₀ values. Use molecular docking (AutoDock Vina) to predict binding to apoptosis regulators like Bcl-2 .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.